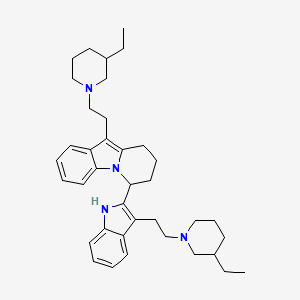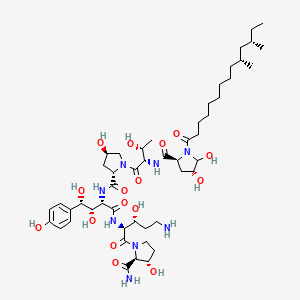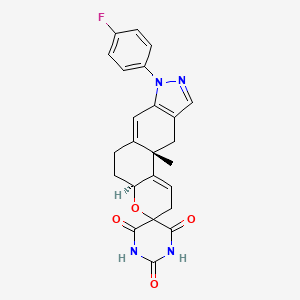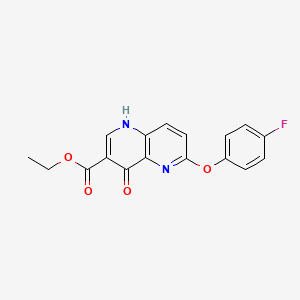
(2R,3R)-3-Nonyloxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-Nonyloxirane-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its oxirane (epoxide) ring and a carboxamide group, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Nonyloxirane-2-carboxamide typically involves the epoxidation of an appropriate alkene precursor followed by the introduction of the carboxamide group. One common method includes the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the alkene. The subsequent step involves the reaction of the epoxide with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Nonyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted oxiranes, diols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3R)-3-Nonyloxirane-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Nonyloxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: Another chiral compound with an oxirane ring.
(2S,3S)-2,3-Butanediol: The enantiomer of (2R,3R)-2,3-Butanediol.
Meso-2,3-Butanediol: A meso compound with similar structural features.
Uniqueness
(2R,3R)-3-Nonyloxirane-2-carboxamide is unique due to its specific chiral configuration and the presence of both an oxirane ring and a carboxamide group
Properties
CAS No. |
123888-99-3 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(2S,3S)-3-nonyloxirane-2-carboxamide |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-9-10-11(15-10)12(13)14/h10-11H,2-9H2,1H3,(H2,13,14)/t10-,11-/m0/s1 |
InChI Key |
ZBELYHDTXFXIPO-QWRGUYRKSA-N |
Isomeric SMILES |
CCCCCCCCC[C@H]1[C@H](O1)C(=O)N |
Canonical SMILES |
CCCCCCCCCC1C(O1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






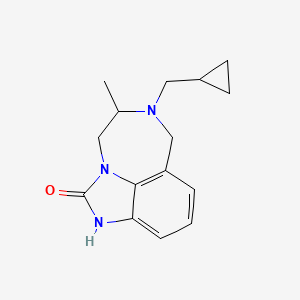
![8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol](/img/structure/B12789293.png)
![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789295.png)

